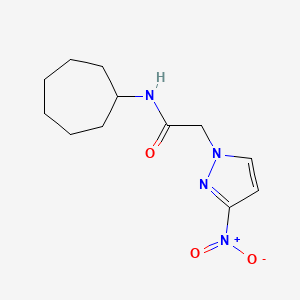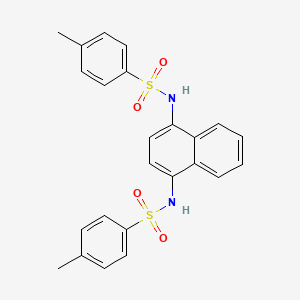
N-cycloheptyl-2-(3-nitro-1H-pyrazol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cycloheptyl-2-(3-nitro-1H-pyrazol-1-yl)acetamide, also known as CHIR-090, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of the Wnt/β-catenin signaling pathway, which plays a crucial role in embryonic development, tissue homeostasis, and carcinogenesis.
Mecanismo De Acción
The Wnt/β-catenin signaling pathway plays a crucial role in the regulation of cell proliferation, differentiation, and survival. In the absence of Wnt ligands, β-catenin is phosphorylated by GSK-3β and targeted for proteasomal degradation. However, when Wnt ligands bind to their receptors, they activate a signaling cascade that leads to the inhibition of GSK-3β and the stabilization of β-catenin. The accumulated β-catenin then translocates into the nucleus and interacts with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate the expression of target genes. N-cycloheptyl-2-(3-nitro-1H-pyrazol-1-yl)acetamide inhibits GSK-3β by binding to its ATP-binding site, thereby preventing the phosphorylation of β-catenin and promoting its accumulation in the cytoplasm and nucleus.
Biochemical and Physiological Effects:
N-cycloheptyl-2-(3-nitro-1H-pyrazol-1-yl)acetamide has been shown to promote the differentiation of human embryonic stem cells (hESCs) into cardiomyocytes, hepatocytes, and pancreatic β-cells. It has also been used to induce the regeneration of damaged tissues, such as the liver, lung, and spinal cord. In addition, N-cycloheptyl-2-(3-nitro-1H-pyrazol-1-yl)acetamide has been shown to inhibit the growth and invasion of various cancer cells, including colon, breast, and prostate cancer cells. However, the effects of N-cycloheptyl-2-(3-nitro-1H-pyrazol-1-yl)acetamide on normal tissues and organs have not been fully elucidated.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cycloheptyl-2-(3-nitro-1H-pyrazol-1-yl)acetamide is a highly specific and potent inhibitor of GSK-3β, with an IC50 value of 15 nM. It has been extensively used in scientific research to investigate the role of the Wnt/β-catenin signaling pathway in various biological processes. However, N-cycloheptyl-2-(3-nitro-1H-pyrazol-1-yl)acetamide has some limitations for lab experiments. First, it has poor solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics. Second, it has a short half-life in vivo, which may limit its therapeutic potential. Third, it may have off-target effects on other kinases or proteins, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the research and development of N-cycloheptyl-2-(3-nitro-1H-pyrazol-1-yl)acetamide. First, the optimization of its pharmacokinetic properties, such as solubility, stability, and bioavailability, may enhance its therapeutic potential. Second, the identification of its off-target effects and potential toxicity may improve its safety profile. Third, the combination of N-cycloheptyl-2-(3-nitro-1H-pyrazol-1-yl)acetamide with other drugs or therapies may enhance its efficacy in the treatment of various diseases. Fourth, the development of novel derivatives or analogs of N-cycloheptyl-2-(3-nitro-1H-pyrazol-1-yl)acetamide may lead to the discovery of more potent and selective inhibitors of the Wnt/β-catenin signaling pathway.
Métodos De Síntesis
The synthesis of N-cycloheptyl-2-(3-nitro-1H-pyrazol-1-yl)acetamide involves the condensation of 3-nitro-1H-pyrazole-1-carboxylic acid with cycloheptylamine, followed by the reaction with ethyl chloroacetate. The final product is obtained after several purification steps, including column chromatography and recrystallization. The purity of N-cycloheptyl-2-(3-nitro-1H-pyrazol-1-yl)acetamide can be determined by HPLC and NMR spectroscopy.
Aplicaciones Científicas De Investigación
N-cycloheptyl-2-(3-nitro-1H-pyrazol-1-yl)acetamide has been widely used as a research tool to investigate the role of the Wnt/β-catenin signaling pathway in various biological processes, including stem cell differentiation, tissue regeneration, and cancer development. It has been shown to inhibit the activity of glycogen synthase kinase 3β (GSK-3β), a key regulator of the Wnt/β-catenin pathway, by binding to its ATP-binding site. By blocking the phosphorylation of β-catenin, N-cycloheptyl-2-(3-nitro-1H-pyrazol-1-yl)acetamide promotes its accumulation in the cytoplasm and nucleus, leading to the activation of Wnt target genes.
Propiedades
IUPAC Name |
N-cycloheptyl-2-(3-nitropyrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O3/c17-12(13-10-5-3-1-2-4-6-10)9-15-8-7-11(14-15)16(18)19/h7-8,10H,1-6,9H2,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKZIKNVHWNPJBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CN2C=CC(=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cycloheptyl-2-(3-nitro-1H-pyrazol-1-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine dihydrochloride](/img/structure/B6059309.png)
![2-(benzyl{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}amino)ethanol](/img/structure/B6059315.png)

![5-(1-benzofuran-2-yl)-N-[2-(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]-1,2,4-triazin-3-amine](/img/structure/B6059338.png)
![N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-4-butylbenzenesulfonamide](/img/structure/B6059341.png)
![1-[(2Z)-2-fluoro-3-phenyl-2-propenoyl]-3-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B6059351.png)
![2-butyl-5-({2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-1,3-benzoxazole](/img/structure/B6059355.png)
![1-[(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-piperidinyl)carbonyl]cyclopropanecarboxamide](/img/structure/B6059361.png)
![5-{[bis(2-hydroxyethyl)amino]sulfonyl}-2,4-dichloro-N-phenylbenzamide](/img/structure/B6059380.png)
![N-(2,5-dichlorophenyl)-4-methoxy-3-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B6059384.png)


![N-(2,1,3-benzothiadiazol-5-ylmethyl)-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6059404.png)
![N-[2-({2-[2-hydroxy-3-(1-piperidinyl)propoxy]benzyl}amino)ethyl]acetamide](/img/structure/B6059407.png)